molecular formula C11H12N2O3 B2449184 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 957042-21-6

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B2449184
M. Wt: 220.228
InChI Key: NNVHPONDRXEYJH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pH.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Chemical properties might include reactivity and acidity/basicity.


Scientific Research Applications

Synthesis and Derivative Formation

The compound 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione has been utilized in various synthetic pathways to create novel derivatives with potential biological activities. Witchard and Watson (2010) described a simple two-step synthesis process of 5-amino-3-methylimidazolidine-2,4-dione, indicating its utility in creating imidazole alkaloid analogues (Witchard & Watson, 2010). Similarly, Stana et al. (2014) synthesized new derivatives starting from 5-arylidenethiazolidine-2,4-dione and α-halo-ketones, exploring their antimicrobial activities (Stana et al., 2014).

Biological Activity and Pharmaceutical Potential

Several studies have focused on the pharmacological potential of derivatives of imidazolidine-2,4-dione. For instance, Czopek et al. (2010) synthesized derivatives with an arylpiperazinylpropyl moiety and evaluated their affinity for serotonin receptors, discovering potential antidepressant and anxiolytic activities (Czopek et al., 2010). Kucwaj-Brysz et al. (2018) provided insights into receptor-ligand interactions for novel 5-arylhydantoin derivatives, indicating their affinity for serotonin 5-HT7 receptors and potential antidepressant activity (Kucwaj-Brysz et al., 2018).

Structural and Electrochemical Studies

The structural and electrochemical properties of imidazolidine derivatives have also been explored. Shah et al. (2013) studied the DNA binding affinity of novel imidazolidine derivatives, suggesting their potential as anti-cancer drugs due to significant binding strength (Shah et al., 2013). Nosheen et al. (2012) examined the electrochemical behavior of new hydantoin derivatives, providing insights into their biochemical actions and structure-activity relationships (Nosheen et al., 2012).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity data, flammability, and any necessary safety precautions.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.


properties

IUPAC Name

5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-4-3-5-8(6-7)16-2/h3-6H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVHPONDRXEYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Citations

For This Compound
2
Citations
MK Rogacki, E Pitta, O Balabon, S Huss… - Journal of Medicinal …, 2018 - ACS Publications
Tuberculosis is the leading cause of death worldwide from infectious diseases. With the development of drug-resistant strains of Mycobacterium tuberculosis, there is an acute need for …
Number of citations: 34 pubs.acs.org
小浦稔 - 2018 - toyaku.repo.nii.ac.jp
動脈硬化とは, 動脈にコレステロールや中性脂肪などが蓄積し, 閉塞または硬化することで血管本来の弾力性や柔軟性を失った状態をいう. このような状態が継続すると, 脳梗塞や脳卒中などの脳血管…
Number of citations: 4 toyaku.repo.nii.ac.jp

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